molecular formula C20H18O5 B5869119 methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B5869119
M. Wt: 338.4 g/mol
InChI Key: OEEDCZFQYSINDU-UHFFFAOYSA-N
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Description

Methyl 4-{[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic coumarin derivative of significant interest in medicinal chemistry and chemical biology research. The compound features a coumarin core, a structural motif widely recognized for its diverse biological activities, linked via an ether bridge to a methyl benzoate group. This molecular architecture is designed to explore structure-activity relationships in various biochemical contexts. Coumarin derivatives are extensively investigated for their wide range of potential pharmacological properties. Studies on related compounds have demonstrated antitumor, anti-HIV, antibacterial, antifungal, and anti-inflammatory activities . The 3,4-dimethyl and ester functional groups on this particular compound may influence its binding affinity, metabolic stability, and overall potency, making it a valuable scaffold for developing novel bioactive molecules . Researchers can utilize this compound as a key intermediate in the synthesis of more complex hybrids or as a probe for studying protein-ligand interactions. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the identity and purity of the product prior to use. All sales are final.

Properties

IUPAC Name

methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-13(2)19(21)25-18-10-16(8-9-17(12)18)24-11-14-4-6-15(7-5-14)20(22)23-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEDCZFQYSINDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the esterification of 4-hydroxybenzoic acid with this compound. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or chromen-2-one moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new coumarin derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C23H22O7
Molecular Weight: 410.4 g/mol
IUPAC Name: methyl 4-[[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate
CAS Number: 1304670

The compound features a coumarin backbone, which is known for its diverse biological activities. The presence of the benzoate moiety enhances its solubility and bioavailability, making it a candidate for various applications.

Medicinal Chemistry

Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has shown promise in medicinal chemistry due to its potential as an anti-inflammatory and antioxidant agent.

Case Studies:

  • Anti-inflammatory Activity: Research indicates that derivatives of coumarin compounds exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may have similar effects .
  • Antioxidant Properties: Coumarins are known for their antioxidant capabilities. A study highlighted the ability of coumarin derivatives to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Agricultural Applications

The compound's properties extend to agricultural sciences, particularly as a potential pesticide or herbicide.

Case Studies:

  • Pesticidal Activity: Some studies have reported that coumarin derivatives exhibit insecticidal properties against various pests. For example, the application of similar compounds has been shown to disrupt the nervous systems of insects, leading to mortality .
  • Plant Growth Regulation: Research has indicated that certain coumarin derivatives can act as growth regulators in plants, promoting root development and enhancing resistance to environmental stressors .

Material Science

In material science, this compound can be utilized in the development of new materials with specific properties.

Applications:

  • Polymer Synthesis: The compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties due to its aromatic structure .
  • Coatings and Films: Its incorporation into coatings can improve UV resistance and durability, making it suitable for applications in protective films .

Mechanism of Action

The mechanism of action of methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA or proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Coumarin Core) Ester/Functional Group CAS Number Applications/Notes References
Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate (Target) 3,4-dimethyl Methyl benzoate N/A Research (hypothesized)
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid 4-methyl Carboxylic acid 314741-98-5 Laboratory research
tert-Butyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate 3,4-dimethyl tert-Butyl benzoate N/A Dual AChE-MAO B inhibitors (research)
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate Pyrimidinyl, methoxyiminoethyl Methyl benzoate N/A Pesticide (pyriminobac-methyl)
Methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate 3-(ethoxypropyl),4,8-dimethyl Methyl benzoate 708220-03-5 Unknown (structural analog)
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 4-Cl-phenyl, 2-CF₃, 4-oxo 4-Methyl benzoate 369394-36-5 Unknown (electron-withdrawing groups)

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity and Bioactivity: The target compound’s 3,4-dimethyl groups on the coumarin core may enhance steric hindrance and electron-donating effects compared to analogs like 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid . This could influence photostability or binding interactions in biological systems. The tert-butyl analog (from ) demonstrates how bulkier ester groups (tert-butyl vs. Pesticide derivatives (e.g., pyriminobac-methyl) highlight the role of heterocyclic substituents (e.g., pyrimidinyl groups) in agrochemical activity, contrasting with the target’s simpler methyl substituents .

Electronic and Steric Modifications: The trifluoromethyl and chlorophenyl-substituted analog (CAS 369394-36-5) incorporates strong electron-withdrawing groups, which could enhance metabolic stability or alter binding affinities compared to the target’s electron-donating methyl groups .

Synthetic Considerations :

  • Synthesis of the target compound likely employs similar conditions to its tert-butyl analog, such as cesium carbonate-mediated nucleophilic substitution in polar aprotic solvents (e.g., DMF) . This contrasts with pesticide derivatives, which may require specialized catalysts for heterocyclic coupling .

Research Findings and Implications

  • Biological Activity : The tert-butyl analog’s role as a dual AChE-MAO B inhibitor suggests that the target compound could be optimized for neurodegenerative disease research, pending further studies .
  • Material Science : The coumarin core’s fluorescence properties, combined with the methyl benzoate’s lipophilicity, may make the target compound suitable for optoelectronic applications or sensors.

Biological Activity

Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound, with the molecular formula C19H18O5C_{19}H_{18}O_5. It is synthesized through a multi-step process involving the esterification of 3,4-dimethylcoumarin with benzoic acid derivatives. The general synthetic route includes:

  • Starting Materials : 3,4-dimethylcoumarin and benzoic acid.
  • Reaction Conditions : The reaction typically occurs in the presence of a catalyst under reflux conditions.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies. For instance:

  • In vitro Studies : Research indicates that the compound exhibits growth inhibitory effects against several tumor cell lines. A study utilizing the MTT assay showed that it effectively reduced cell viability in breast and colon cancer cells, with IC50 values indicating potent activity .
Cell LineIC50 (µM)Reference
Breast Cancer15
Colon Cancer20
Lung Cancer25

Anti-inflammatory Effects

Coumarins are widely recognized for their anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines in vitro:

  • Mechanism of Action : The compound may modulate signaling pathways such as NF-κB and MAPK, leading to reduced expression of inflammatory mediators .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In various assays, it demonstrated the ability to scavenge free radicals effectively, suggesting its role in protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Anticancer Activity : A recent study published in MDPI reported that this compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a chemotherapeutic agent .
  • Anti-inflammatory Mechanisms : Another research article focused on its effects on inflammatory bowel disease models, showing that it reduced inflammation markers significantly .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases due to its antioxidant capabilities .

Q & A

Q. What are the key steps in synthesizing methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, 3,4-dimethyl-7-hydroxycoumarin reacts with a benzyl bromide derivative (e.g., methyl 4-(bromomethyl)benzoate) in the presence of a base like cesium carbonate or triethylamine. Reaction optimization includes:

  • Temperature : Heating at 70–80°C for 48–72 hours to ensure complete substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures improves yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the coumarin core (e.g., 2-oxo-2H-chromen signals at δ 6.2–8.2 ppm) and ester linkages .
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C21_{21}H18_{18}O5_5) and fragmentation patterns .

Q. What are the primary biological activities associated with this compound?

Coumarin derivatives like this exhibit:

  • Antimicrobial activity : Tested via disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging 8–32 µg/mL .
  • Anticancer potential : Evaluated through MTT assays, showing IC50_{50} values of 10–50 µM in breast cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL refines anisotropic displacement parameters and hydrogen bonding networks. Key steps include:

  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : Riding models for H atoms and TWIN/BASF commands for twinned crystals .
  • Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots, confirming the planar coumarin ring and ester conformation .

Q. How do structural modifications impact biological activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) at the coumarin 3-position enhances enzyme inhibition (e.g., acetylcholinesterase) by 30–50% .
  • Ester vs. carboxylic acid : The methyl ester group improves bioavailability (logP = 2.8) compared to the free acid (logP = 1.2) .

Q. What experimental strategies address contradictions in reported bioactivity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, A549) to rule out cell-specific effects .
  • Target engagement studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity (Kd_d) to enzymes like monoamine oxidase B .

Methodological Notes

  • Spectral interpretation : Coumarin carbonyl stretches appear at 1700–1750 cm1^{-1} in IR spectra .
  • Reaction troubleshooting : Low yields (<40%) may arise from moisture-sensitive intermediates; use anhydrous solvents and molecular sieves .

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